molecular formula C7H3ClF2O B099610 2,3-Difluorobenzoyl chloride CAS No. 18355-73-2

2,3-Difluorobenzoyl chloride

Cat. No. B099610
CAS RN: 18355-73-2
M. Wt: 176.55 g/mol
InChI Key: CDCFERWURRNLLA-UHFFFAOYSA-N
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Description

2,3-Difluorobenzoyl chloride is a chemical compound with the molecular formula F2C6H3COCl . It has a molecular weight of 176.55 . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 2,3-Difluorobenzoyl chloride consists of a benzene ring substituted with two fluorine atoms and a carbonyl chloride group . The exact positions of these substituents can be represented by the SMILES string Fc1cccc(C(Cl)=O)c1F .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Difluorobenzoyl chloride are not available, it’s known that benzoyl chlorides are reactive towards nucleophiles due to the presence of the carbonyl chloride group. They can undergo reactions such as nucleophilic acyl substitution and reduction .


Physical And Chemical Properties Analysis

2,3-Difluorobenzoyl chloride is a liquid at room temperature . It has a refractive index of 1.5143 and a density of 1.423 g/mL at 25 °C . It has a boiling point of 85-87 °C at 14 mmHg .

Scientific Research Applications

Electrochemical Studies

The electrochemistry of various ionic liquids, including ones related to difluorobenzoyl chloride compounds, has been explored. For instance, Xiao and Johnson (2003) investigated 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid, identifying impurity chloride and analyzing its electrochemical behavior (Li Xiao & K. Johnson, 2003).

Ortho Effect in Solvolysis

Research by Park and Kevill (2012) discusses the ortho effect in the solvolyses of difluorobenzoyl chlorides. They compare the behavior of 2,6-difluorobenzoyl chloride with other derivatives, shedding light on the mechanism and influence of fluorine substituents (Kyoung-Ho Park & D. N. Kevill, 2012).

Synthesis of 2,6-Difluorobenzoyl Isocyanate

Odinokov et al. (1992) explored the synthesis of 2,6-difluorobenzoyl isocyanate from 2,6-difluorobenzoyl chloride. This process is significant for the preparation of compounds that could inhibit insect chitin biosynthesis (V. Odinokov et al., 1992).

Annulative Coupling Studies

Nagata et al. (2014) investigated the annulative coupling of 2-arylbenzoyl chlorides, including difluorobenzoyl chloride derivatives, with alkynes. This study highlights the formation of phenanthrene derivatives, a critical process in organic synthesis (T. Nagata et al., 2014).

Fluorine Orientation Impact on Liquid Crystals

Zaki, Ahmed, and Hagar (2018) focused on the orientation effect of fluorine atoms on the optical properties of certain liquid crystals, a study that has implications for materials involving difluorobenzoyl chloride (A. A. Zaki, H. Ahmed, & M. Hagar, 2018).

Safety And Hazards

2,3-Difluorobenzoyl chloride is classified as a combustible liquid. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFERWURRNLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334064
Record name 2,3-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzoyl chloride

CAS RN

18355-73-2
Record name 2,3-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,3-Difluorobenzoic acid (11.6 g, 0.07 mol), thionyl chloride (37.5 ml, 61.1 g, 0.5 mol) and toluene (80 ml) were heated at reflux for 3 h. The solution was cooled and the volatiles were removed in vacuo. The residue was azeotroped with toluene (2×30 ml) to give the product (10.8 g) as a clear yellow oil.
Quantity
11.6 g
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reactant
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37.5 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
D Armenise, A Carocci, A Catalano, M Muraglia… - Journal of …, 2013 - hindawi.com
Enterococcus faecalisis a Gram-positive commensal inhabitant of the intestinal tract of humans, animals, and insects. However, it is also an opportunistic pathogen and has emerged as …
Number of citations: 11 www.hindawi.com
AG Dikundwar, TNG Row - Crystal growth & design, 2012 - ACS Publications
This study presents unambiguous experimental evidence in support of the highly debated “halogen bond donor” character of organic fluorine. Two examples of intermolecular Cl···F …
Number of citations: 59 pubs.acs.org
P Panini, D Chopra - Hydrogen Bonded Supramolecular Structures, 2015 - Springer
Due to the unpredictable nature of organic fluorine in its participation in the formation of different supramolecular motifs which concomitantly influences the physicochemical properties …
Number of citations: 42 link.springer.com
S Pasquini, M De Rosa, V Pedani… - Journal of medicinal …, 2011 - ACS Publications
Experimental evidence suggests that selective CB2 receptor modulators may provide access to antihyperalgesic agents devoid of psychotropic effects. Taking advantage of previous …
Number of citations: 64 pubs.acs.org
I Zaréba, H Allouchi, M Cotrait, MF Nabor… - Liquid …, 1996 - Taylor & Francis
A new series of chiral biphenyl derivatives presenting the following general sequence of phases Cr→S∗ c →N∗→I was synthesized and characterized. The mesomorphic properties …
Number of citations: 10 www.tandfonline.com
FP Anderson - 2005 - doras.dcu.ie
The design and synthesis of potent chemotherapeutics offers one of the most successful routes for the treatment of disease. A series of amino acid, dipeptidyl and stilbenyl derivatives …
Number of citations: 1 doras.dcu.ie
PW Hsieh, YT Chang, WY Chuang, HC Shih… - Bioorganic & medicinal …, 2010 - Elsevier
Our previous studies demonstrated that two cytotoxic β-nitrostyrene derivatives, 3,4-methylenedioxy-β-nitrostyrene (MNS) and 4-O-benzoyl-3-methoxy-β-nitrostyrene (BMNS) exhibit …
Number of citations: 46 www.sciencedirect.com
L Zhu, Y Li, L Qiu, M Su, X Wang, C Xia, Y Qu… - …, 2013 - Wiley Online Library
The worldwide prevalence of diabetes has spurred numerous studies on the development of new antidiabetic medicines. As a result, dipeptidyl peptidase IV (DPP4) has been …
SM Myers, DC Miller, L Molyneux, M Arasta… - European Journal of …, 2019 - Elsevier
Extracellular regulated kinase 5 (ERK5) signalling has been implicated in driving a number of cellular phenotypes including endothelial cell angiogenesis and tumour cell motility. Novel …
Number of citations: 18 www.sciencedirect.com
AD Volodin, AA Korlyukov, AF Smol'yakov - Crystals, 2019 - mdpi.com
The in situ crystallization is the most suitable way to obtain a crystal of a low-melting-point compound to determine its structure via X-Ray diffraction. Herein, the intermolecular …
Number of citations: 6 www.mdpi.com

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